Hexahydrooxireno[f][2]benzofuran-3,5-dione
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Overview
Description
Hexahydrooxirenofbenzofuran-3,5-dione is a chemical compound with the molecular formula C8H8O4. It is a derivative of benzofuran, a heterocyclic compound that has a fused benzene ring with a furan core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydrooxirenofbenzofuran-3,5-dione involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. For instance, the use of palladium-catalyzed reactions has been reported in the synthesis of similar benzofuran derivatives .
Industrial Production Methods
In an industrial setting, the production of hexahydrooxirenofbenzofuran-3,5-dione may involve large-scale chemical reactors and continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Hexahydrooxirenofbenzofuran-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize hexahydrooxirenobenzofuran-3,5-dione.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Hexahydrooxirenofbenzofuran-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research has indicated its potential in developing new pharmaceuticals, particularly for treating bacterial and viral infections.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hexahydrooxirenofbenzofuran-3,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action can vary depending on the specific application and target .
Comparison with Similar Compounds
Hexahydrooxirenofbenzofuran-3,5-dione can be compared with other benzofuran derivatives, such as:
Benzofuran: The parent compound with a simpler structure.
2,3-Dihydrobenzofuran: A reduced form of benzofuran with different reactivity.
Benzofuran-2-carboxylic acid: A derivative with a carboxyl group that exhibits different chemical properties.
The uniqueness of hexahydrooxirenofbenzofuran-3,5-dione lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
1726-41-6 |
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Molecular Formula |
C8H8O4 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
1a,2,2a,5a,6,6a-hexahydrooxireno[2,3-f][2]benzofuran-3,5-dione |
InChI |
InChI=1S/C8H8O4/c9-7-3-1-5-6(11-5)2-4(3)8(10)12-7/h3-6H,1-2H2 |
InChI Key |
RWBDEZMVCHLSJR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CC3C1O3)C(=O)OC2=O |
Origin of Product |
United States |
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